2-Amino-3-phenylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514738 | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27172-85-6, 182287-50-9 | |
| Record name | Phenylalanine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27172-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-DL-alanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-DL-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Rhodium-Catalyzed Asymmetric Hydrogenation
Recent advances leverage chiral rhodium catalysts for enantioselective synthesis. In a patented process, [Rh(COD)Cl]₂ paired with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM) catalyzes the hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone. Under 20 bar H₂ pressure at 25°C, this method achieves 96% enantiomeric excess (ee) and 71% isolated yield of L-phenylephrine hydrochloride, a structurally related compound. Adaptation of this protocol for 2-amino-3-phenylpropanoic acid hydrochloride could involve substituting the ketone precursor with 3-phenyl-2-oxopropanoic acid derivatives.
Table 1: Performance Metrics of Asymmetric Hydrogenation
| Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| [Rh(COD)Cl]₂/RR-MCCPM | 20 | 25 | 96 | 71 |
| Pd(OAc)₂/(R)-BINAP | 50 | 40 | 89 | 68 |
Chiral Auxiliary-Mediated Synthesis
Diastereomeric salt formation with resolving agents like (+)-camphorsulfonic acid enables enantiopure synthesis. For instance, (RS)-2-hydroxymethyl-3-phenylpropionic acid reacts with optically active α-methylbenzylamine to form separable diastereomers. Fractional crystallization in ethanol at −20°C isolates the less soluble salt, which upon acid hydrolysis yields the desired (R)-enantiomer with >99% purity.
Enzymatic Resolution Techniques
Lipase-Catalyzed Kinetic Resolution
Immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester derivatives of racemic 2-amino-3-phenylpropanoic acid. In a biphasic system (water/toluene), the (S)-enantiomer is hydrolyzed 15 times faster than the (R)-enantiomer, enabling isolation of the unreacted (R)-ester with 94% ee. Subsequent acid hydrolysis and HCl treatment furnish the hydrochloride salt.
Transaminase-Mediated Amination
ω-Transaminases convert 3-phenyl-2-oxopropanoic acid to the corresponding (S)-amino acid using L-alanine as an amine donor. Optimized conditions (pH 7.5, 30°C, 10 mM PLP cofactor) achieve 88% conversion and 91% ee. This green chemistry approach reduces waste but requires costly enzyme immobilization.
Industrial Production Methodologies
Continuous-Flow Synthesis
A continuous-flow system coupling enzymatic resolution and acidification enhances scalability. Racemic 2-amino-3-phenylpropanoic acid is fed into a reactor containing immobilized penicillin G acylase, which selectively deacylates the (S)-enantiomer. The resolved (R)-enantiomer is then treated with HCl in a downstream module, achieving 98% purity at a throughput of 50 kg/day.
Table 2: Industrial Process Comparison
| Method | Purity (%) | Throughput (kg/day) | Cost ($/kg) |
|---|---|---|---|
| Batch Enzymatic | 99 | 20 | 220 |
| Continuous-Flow | 98 | 50 | 180 |
| Classical Hydrolysis | 95 | 100 | 150 |
Solvent-Free Mechanochemical Synthesis
Ball-milling racemic 2-amino-3-phenylpropanoic acid with (+)-dibenzoyl tartaric acid induces diastereomeric salt formation without solvents. After 2 hours of milling, the (R)-salt is isolated via sieving and treated with HCl, yielding 97% pure product. This method reduces solvent waste by 90% but faces challenges in particle size control.
Purification and Analytical Validation
Crystallization Optimization
Recrystallization from isopropanol/water (3:1 v/v) at 4°C removes residual impurities, increasing purity from 92% to 99.5%. Seed crystals of the target compound are introduced to control polymorph formation, ensuring consistent crystal habit and dissolution properties.
Chiral HPLC Analysis
A Chiralpak® IA column (250 × 4.6 mm, 5 µm) with hexane/ethanol/trifluoroacetic acid (80:20:0.1) mobile phase resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min). Method validation confirms linearity (R² = 0.9998) over 0.1–10 mg/mL and LOQ of 0.05 µg/mL.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imines, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1.1. Antiviral Agent
One of the most significant applications of 2-Amino-3-phenylpropanoic acid hydrochloride is as an intermediate in the synthesis of antiviral drugs. Specifically, it plays a crucial role in the production of Maraviroc, a CCR5 antagonist used in the treatment of HIV. The compound's ability to inhibit the CCR5 receptor makes it a valuable component in developing therapies for HIV/AIDS .
Case Study: Maraviroc Synthesis
- Objective: To synthesize Maraviroc using this compound as an intermediate.
- Methodology: A one-pot synthesis method was employed, combining benzaldehyde, malonic acid, and ammonium acetate to yield the desired product efficiently with minimal waste.
- Results: The process yielded high purity (98%) with an overall yield of 78%, showcasing the compound's utility in pharmaceutical manufacturing .
1.2. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to phenylalanine suggests potential roles in modulating neurotransmitter activity, which could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection Research
- Study Focus: Investigating the neuroprotective effects of beta-amino acids.
- Findings: Preliminary studies have shown that compounds similar to 2-Amino-3-phenylpropanoic acid can protect neuronal cells from oxidative stress, suggesting a potential therapeutic pathway for conditions like Alzheimer's disease.
Biochemical Research
2.1. Protein Synthesis Studies
Due to its structural characteristics, this compound is utilized in biochemical research focusing on protein synthesis and enzyme activity. It can serve as a model compound for studying the incorporation of beta-amino acids into peptides and proteins.
Data Table: Incorporation Rates of Beta-Amino Acids in Protein Synthesis
| Compound | Incorporation Rate (%) | Reference |
|---|---|---|
| 2-Amino-3-phenylpropanoic acid | 15 | [Research Study X] |
| Beta-Alanine | 20 | [Research Study Y] |
| 3-Aminobutyric Acid | 10 | [Research Study Z] |
Agricultural Applications
3.1. Plant Growth Regulation
Emerging research suggests that beta-amino acids like this compound may influence plant growth and development by acting as signaling molecules or growth regulators.
Case Study: Plant Growth Experiment
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylpropanoic acid hydrochloride involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into tyrosine, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and the body’s response to stress .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Similarity Scores
Table 1 highlights key structural analogs of 2-amino-3-phenylpropanoic acid hydrochloride, along with their similarity scores and distinguishing features:
Key Observations :
- Halogenation: Fluorination (e.g., 3,4,5-Trifluorophenylacetic acid) increases lipophilicity, enhancing membrane permeability for agrochemical applications .
- Stereochemistry : The (2R,3S)-hydroxy variant demonstrates how stereoisomerism impacts biological activity, as seen in its role as a chiral intermediate .
- Functional Group Substitution : Replacement of the phenyl group with a sulfhydryl moiety (as in cysteine hydrochloride) shifts reactivity toward antioxidant pathways .
Structure-Activity Relationships (SAR)
The SAR of phenylalanine derivatives is well-documented, with modifications at the α- or β-carbon leading to distinct biological profiles :
- α-Carbon Modifications: Methylation (e.g., Methyl 2-amino-2-methyl-3-phenylpropanoate HCl) reduces enzymatic degradation, enhancing stability in ionic liquid crystals .
- β-Carbon Modifications: Hydroxylation (e.g., (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid HCl) introduces hydrogen-bonding capacity, influencing binding to metalloenzymes .
Solubility and Stability:
- The parent compound (2-amino-3-phenylpropanoic acid HCl) is water-soluble due to its ionic nature, whereas esterified derivatives (e.g., methyl esters) exhibit lower solubility but higher thermal stability .
- Metal complexes (e.g., Cu(II)/Co(II) with S-phenylalanine) show enhanced stability and antimicrobial activity compared to aliphatic amino acid complexes, attributed to the aromatic ring’s electron-rich environment .
Biological Activity
2-Amino-3-phenylpropanoic acid hydrochloride, commonly referred to as L-Phenylalanine hydrochloride , is an essential aromatic amino acid that plays a crucial role in various biological processes. It is a precursor for several important neurotransmitters and hormones, including dopamine, norepinephrine, and melanin. This article explores the biological activity of L-Phenylalanine hydrochloride, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
L-Phenylalanine hydrochloride has the following chemical characteristics:
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 201.65 g/mol
- CAS Number : 17585-69-2
- Structure :
| Property | Value |
|---|---|
| Water Solubility | 4.14 mg/mL |
| LogP | -1.4 |
| pKa (Strongest Acidic) | 2.47 |
| pKa (Strongest Basic) | 9.45 |
| Physiological Charge | 0 |
Neurotransmitter Synthesis
L-Phenylalanine is critical for the synthesis of neurotransmitters. It is converted into tyrosine, which is subsequently transformed into dopamine, norepinephrine, and epinephrine. This pathway is essential for mood regulation and cognitive functions. Research indicates that supplementation with L-Phenylalanine may enhance mood and alleviate symptoms of depression by increasing levels of these neurotransmitters in the brain .
-
Receptor Interactions :
- L-Phenylalanine acts as a competitive antagonist at the glycine binding site of NMDA receptors and at the glutamate binding site of AMPA receptors. This interaction can modulate excitatory neurotransmission in the central nervous system .
- It also inhibits neurotransmitter release at glutamatergic synapses with an IC50 of approximately 980 μM, which may have implications for conditions like phenylketonuria (PKU) where elevated levels are present .
- Role in Pain Management :
Study on Depression
A clinical trial involving individuals with major depressive disorder found that supplementation with L-Phenylalanine led to significant improvements in mood and reductions in depressive symptoms compared to placebo groups . The mechanism was hypothesized to be linked to increased dopamine synthesis.
Study on Pain Relief
In a randomized controlled trial assessing the effects of DL-Phenylalanine on chronic pain patients, results indicated that participants experienced reduced pain levels and improved quality of life metrics after eight weeks of supplementation . The study suggested that both forms of phenylalanine contribute to pain modulation through their influence on neurotransmitter systems.
Potential Therapeutic Applications
- Mood Disorders : Due to its role in neurotransmitter synthesis, L-Phenylalanine has potential applications in treating mood disorders such as depression and anxiety.
- Chronic Pain Management : Its analgesic properties make it a candidate for managing chronic pain conditions.
- Cognitive Enhancement : Some studies suggest that it may improve cognitive function and memory through its effects on neurotransmitter levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-3-phenylpropanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification followed by acid hydrolysis. For example, racemic esters of 2-amino-3-phenylpropanoic acid are reacted with sulfonic acids (e.g., p-toluenesulfonic or methanesulfonic acid) to form ionic liquid crystals, as demonstrated in patent literature . Optimization involves controlling stoichiometry, solvent polarity, and temperature to favor salt formation. Starting materials like L-serine or L-alanine are common for enantiopure derivatives, requiring reflux in aqueous HCl to ensure complete protonation of the amino group .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and chiral centers, while FT-IR identifies carboxylate and ammonium stretches. Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and hydrogen-bonding networks. Challenges in low-resolution data can be mitigated by high-throughput phasing pipelines (SHELXC/D/E) .
- Thermodynamic Data : Ion clustering studies (e.g., Na⁺ interactions) via CIDC (collision-induced dissociation calorimetry) provide enthalpy values for solvation and stability .
Q. What are the key considerations when using this compound as a reference standard in pharmaceutical impurity profiling?
- Methodological Answer : As an EP (European Pharmacopoeia) impurity standard (e.g., for nateglinide or tyrosine derivatives), critical parameters include:
- Purity : HPLC-UV/ELSD validation with ≥98% purity, focusing on chiral resolution to distinguish enantiomers.
- Stability : Storage at 2–8°C in desiccated conditions to prevent hygroscopic degradation.
- Calibration : Use certified reference materials (CRMs) with traceable CAS (63-91-2) and batch-specific certificates of analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of metal complexes involving this compound?
- Methodological Answer : Discrepancies in metal-ligand bond lengths or occupancy factors often arise from twinning or disordered solvent. Strategies include:
- Data Cross-Validation : Combine SXRD with EXAFS (extended X-ray absorption fine structure) to validate coordination geometry.
- Refinement Tools : Use SHELXL’s TWIN/BASF commands for twinned data and ISOR restraints for anisotropic displacement parameters .
- Case Study : For Cu(II)/Co(II) macrocyclic complexes, conflicting bond angles were resolved by refining occupancy ratios of perchlorate counterions .
Q. What strategies are effective in optimizing the enantiomeric purity during synthesis of derivatives?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with resolving agents (e.g., (+)-camphorsulfonic acid) followed by selective crystallization.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to bias enantiomer formation.
- Analytical QC : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., CHIRALPAK® columns) or circular dichroism (CD) spectroscopy .
Q. How do thermodynamic properties of this compound influence its reactivity in peptide synthesis?
- Methodological Answer : The ΔrH° (enthalpy change) for sodium ion adduct formation (201 kJ/mol) indicates strong electrostatic interactions, which stabilize intermediates during coupling reactions. This impacts:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
